molecular formula C16H12O4S B1602661 1-Pyrenesulfonic acid hydrate CAS No. 654055-00-2

1-Pyrenesulfonic acid hydrate

Cat. No.: B1602661
CAS No.: 654055-00-2
M. Wt: 300.3 g/mol
InChI Key: RRDYFCSDPUHYDA-UHFFFAOYSA-N
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Description

1-Pyrenesulfonic acid hydrate is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonic acid group attached to the pyrene ring system, which enhances its solubility in water and other polar solvents. The molecular formula of this compound is C16H10O3S · xH2O, and it has a molecular weight of 282.31 (anhydrous basis) .

Biochemical Analysis

Biochemical Properties

1-Pyrenesulfonic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is used as a reactant to functionalize the surface of graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin. The resulting graphene oxide nanohybrid exhibits excellent photocatalytic activity for hydrogen production . Additionally, this compound can react with organotin precursors to form pyrene-containing organostannoxanes . These interactions highlight the compound’s versatility in biochemical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, its role in the functionalization of graphene oxide involves binding to the surface of the graphene oxide, enhancing its photocatalytic properties

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the synthesized graphene oxide nanohybrid material exhibits excellent photocatalytic activity for hydrogen production , suggesting that the compound remains stable and effective over time.

Preparation Methods

1-Pyrenesulfonic acid hydrate can be synthesized through a sulfonation reaction. The typical synthetic route involves the sulfonation of pyrene using sulfuric acid or oleum. The reaction conditions usually require elevated temperatures to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques to obtain the hydrate form .

In industrial settings, the production of this compound may involve continuous sulfonation processes, where pyrene is continuously fed into a reactor containing sulfuric acid. The reaction mixture is then subjected to separation and purification steps to isolate the desired product .

Chemical Reactions Analysis

1-Pyrenesulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The aromatic ring system can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Pyrenesulfonic acid hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Pyrenesulfonic acid hydrate can be compared with other sulfonated pyrene derivatives, such as:

  • 1-Pyrenesulfonic acid sodium salt
  • 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate
  • 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

These compounds share similar structural features but differ in the number and position of sulfonic acid groups, which influence their solubility, reactivity, and applications. This compound is unique due to its specific sulfonation pattern and hydrate form, which provide distinct properties and advantages in various applications .

Properties

IUPAC Name

pyrene-1-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDYFCSDPUHYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583649
Record name Pyrene-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654055-00-2
Record name Pyrene-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenesulfonic acid hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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